molecular formula C10H10N2O2S B1464069 4-Methylquinoline-8-sulfonamide CAS No. 1315366-10-9

4-Methylquinoline-8-sulfonamide

Cat. No. B1464069
CAS RN: 1315366-10-9
M. Wt: 222.27 g/mol
InChI Key: ZAFJGWOBSVYACM-UHFFFAOYSA-N
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Description

4-Methylquinoline-8-sulfonamide, also known as 4-MQS, is a chemical compound that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 222.27 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Methylquinoline-8-sulfonamide consists of a quinoline ring with a methyl group at the 4th position and a sulfonamide group at the 8th position . The InChI code for this compound is 1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14) .


Physical And Chemical Properties Analysis

4-Methylquinoline-8-sulfonamide is a powder with a molecular weight of 222.27 g/mol . It is stored at room temperature .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . 4-Methylquinoline-8-sulfonamide, as a sulfonamide, could potentially be used in the synthesis of these compounds.

Building Blocks for Alternative Sulfur(VI) Compounds

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . As a sulfonamide, 4-Methylquinoline-8-sulfonamide could be used as a building block to access alternative sulfur(VI) compounds.

Anti-Carbonic Anhydrase Activity

Sulfonamides exhibit anti-carbonic anhydrase activity in vivo . This suggests that 4-Methylquinoline-8-sulfonamide could potentially be used in research related to carbonic anhydrase inhibitors.

Anti-Dihydropteroate Synthetase Activity

Sulfonamides also exhibit anti-dihydropteroate synthetase activity . This indicates that 4-Methylquinoline-8-sulfonamide could be used in research related to dihydropteroate synthetase inhibitors.

Treatment of Various Disease States

Sulfonamides play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This suggests that 4-Methylquinoline-8-sulfonamide could potentially be used in research related to these diseases.

Medicinal Chemistry Properties

Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . As a quinoline derivative, 4-Methylquinoline-8-sulfonamide could be used in research related to drug discovery.

Safety and Hazards

The safety information for 4-Methylquinoline-8-sulfonamide indicates that it has a GHS07 pictogram with a signal word of “Warning”. Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

4-methylquinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJGWOBSVYACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300405
Record name 8-Quinolinesulfonamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinoline-8-sulfonamide

CAS RN

1315366-10-9
Record name 8-Quinolinesulfonamide, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinesulfonamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinoline-8-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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